

Application Notes and Protocols: Utilizing AMG-458 in Cell Culture

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Compound of Interest		
Compound Name:	Amg-458	
Cat. No.:	B1684692	Get Quote

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Introduction

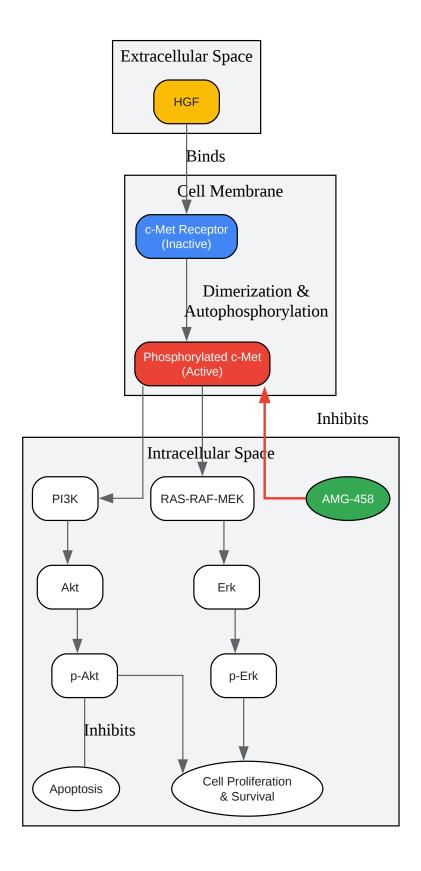
AMG-458 is a potent and highly selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[4][5] Dysregulation of the HGF/c-Met signaling axis has been implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[6] AMG-458 exhibits its inhibitory effect by competing with ATP for binding to the catalytic domain of c-Met, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[3] These application notes provide detailed protocols for the use of AMG-458 in cell culture experiments to investigate its biological effects.

Mechanism of Action

AMG-458 is an ATP-competitive inhibitor of c-Met kinase activity.[3] It potently inhibits both wild-type and various mutated forms of c-Met.[7] By blocking the phosphorylation of c-Met, **AMG-458** effectively abrogates the activation of downstream signaling pathways, primarily the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathways.[1][8] The inhibition of these



pathways leads to reduced cell proliferation and increased apoptosis in c-Met-dependent tumor cells.[1][3]





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Diagram 1: AMG-458 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **AMG-458** against its target kinase and in various cell lines.

Table 1: Kinase Inhibitory Activity of AMG-458

Target	Species	Ki (nM)
c-Met	Human	1.2
c-Met	Mouse	2.0
c-Met (H1094R)	Human	0.5
c-Met (V1092I)	Human	1.1
c-Met (D1228H)	Human	2.2
c-Met (M1250T)	Human	4.1
c-Met (Y1230H)	Human	4.5
VEGFR2	Human	4100

Data sourced from references:[1][7][9][10]

Table 2: Cellular Activity of AMG-458



Cell Line	Cancer Type	Endpoint	IC50 (nM)
PC3	Prostate Cancer	HGF-mediated c-Met phosphorylation	60
CT26	Colon Carcinoma	HGF-mediated c-Met phosphorylation	120
H441	Non-Small Cell Lung Cancer	Constitutive c-Met phosphorylation & Cell Viability	Not explicitly stated, but sensitive
A549	Non-Small Cell Lung Cancer	HGF-mediated c-Met phosphorylation	Not explicitly stated, but less sensitive

Data sourced from references:[1][7][8]

Experimental Protocols

Protocol 1: Preparation of AMG-458 Stock Solution

This protocol describes the preparation of a concentrated stock solution of **AMG-458** for use in cell culture.

Materials:

- AMG-458 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Calculate the required mass of AMG-458: Based on its molecular weight (539.6 g/mol),
 calculate the mass needed for a desired stock concentration (e.g., 10 mM).
 - Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular
 Weight (g/mol) / 1000



- Dissolution: Aseptically add the calculated amount of AMG-458 to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration.
- Solubilization: Vortex the solution until the **AMG-458** is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.
- Sterilization: While not always necessary due to the nature of DMSO, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter if required.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[10]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This protocol outlines a method to determine the effect of **AMG-458** on cell viability.

Materials:

- Cells of interest (e.g., H441, A549)
- Complete cell culture medium
- 96-well cell culture plates
- AMG-458 stock solution
- MTS or MTT reagent
- Plate reader

Procedure:

 Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.



- Compound Preparation: Prepare serial dilutions of AMG-458 in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest AMG-458 concentration).
- Treatment: Remove the old medium from the cells and add the prepared AMG-458 dilutions and vehicle control.
- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
- MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of AMG-458 that inhibits cell viability by 50%.[11]

Protocol 3: Western Blot Analysis of c-Met Pathway Inhibition

This protocol details the procedure for assessing the effect of **AMG-458** on the phosphorylation status of c-Met and its downstream targets.

Materials:

- Cells of interest
- Complete cell culture medium
- 6-well or 10 cm cell culture plates
- AMG-458 stock solution
- Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



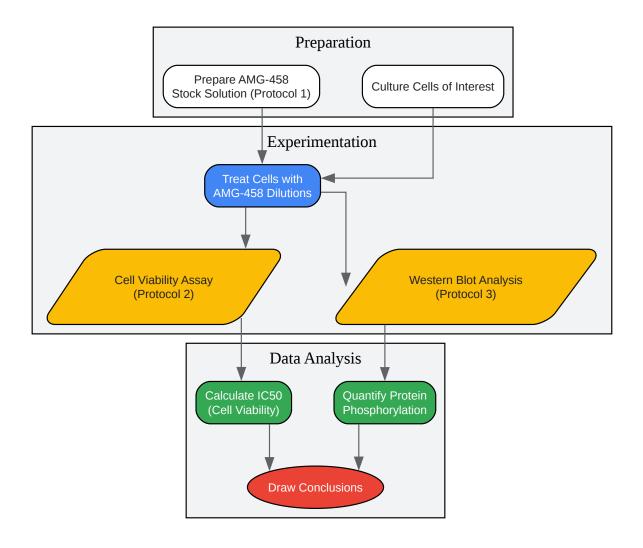
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, and a loading control like β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment: Seed cells and grow them to 70-80% confluency. Treat the cells
 with various concentrations of AMG-458 for a specified time. If investigating ligand-induced
 phosphorylation, serum-starve the cells before treatment and then stimulate with HGF for a
 short period (e.g., 15-30 minutes) before harvesting.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a membrane.
 - Block the membrane to prevent non-specific antibody binding.



- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and apply the chemiluminescent substrate.
- Signal Detection: Capture the chemiluminescent signal using an imaging system.
- Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition by AMG-458.





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Diagram 2: General Experimental Workflow.

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